molecular formula C3H5Cl2O3P B6163959 ethyl (dichlorophosphoryl)formate CAS No. 102831-46-9

ethyl (dichlorophosphoryl)formate

Cat. No.: B6163959
CAS No.: 102831-46-9
M. Wt: 190.9
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Description

Ethyl (dichlorophosphoryl)formate is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two chlorine atoms and an ethyl formate moiety. Structurally, it combines features of phosphoryl chlorides (e.g., Cl₂P(O)–) and formate esters (HCOO–), suggesting dual reactivity as both a phosphorylating and acylating agent. Such compounds are typically used in organic synthesis for introducing functional groups or modifying biomolecules .

Properties

CAS No.

102831-46-9

Molecular Formula

C3H5Cl2O3P

Molecular Weight

190.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (dichlorophosphoryl)formate can be synthesized through the reaction of ethyl formate with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where the reactants are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any by-products and unreacted starting materials. The use of advanced distillation techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (dichlorophosphoryl)formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, leading to the formation of various organophosphorus compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl (dichlorophosphoryl)formate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl (dichlorophosphoryl)formate involves its interaction with nucleophilic sites in target molecules. The dichlorophosphoryl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable organophosphorus compounds. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Likely C₃H₅Cl₂O₃P (assuming a structure of Cl₂P(O)–O–COO–C₂H₅).
  • Reactivity : Hydrolyzes in the presence of moisture, releasing HCl and forming phosphoric/formic acid derivatives.
  • Applications: Potential use in peptide synthesis, pesticide production, or as a reagent in phosphorylation reactions.

Comparison with Structurally Similar Compounds

Ethyl Phosphonyl Dichloride (CAS 1066-50-8)

Structure : Cl₂P(O)–O–C₂H₅.
Molecular Formula : C₂H₅Cl₂O₂P.
Key Properties :

  • Reactivity : Acts as a phosphorylating agent in nucleophilic substitutions. Reacts with alcohols or amines to form phosphonate esters or amides.
  • Applications : Intermediate in flame retardants, agrochemicals, and pharmaceuticals .
  • Hazards : Corrosive; releases HCl upon hydrolysis.

Comparison :

  • Reactivity : Both compounds exhibit phosphoryl chloride reactivity, but the target compound’s formate moiety may enable additional esterification or transesterification pathways.

Ethyl Chloroformate (CAS 109-61-5)

Structure : Cl–CO–O–C₂H₅.
Molecular Formula : C₃H₅ClO₂.
Key Properties :

  • Reactivity : Acylating agent; reacts with amines to form carbamates or ureas.
  • Applications : Peptide synthesis, polymer chemistry, and pharmaceutical intermediates .
  • Hazards : Flammable, toxic, and corrosive; incompatible with water.

Comparison :

  • Functional Groups : Ethyl chloroformate contains an acyl chloride group instead of a phosphoryl group, limiting its utility in phosphorylation reactions.
  • Synergistic Use : While ethyl (dichlorophosphoryl)formate could theoretically perform both phosphorylation and acylation, ethyl chloroformate is specialized for the latter.

Ethyl Formate (CAS 109-94-4)

Structure : HCO–O–C₂H₅.
Molecular Formula : C₃H₆O₂.
Key Properties :

  • Reactivity: Ester hydrolysis under acidic/basic conditions to form formic acid and ethanol.
  • Applications : Fumigant for stored crops, flavoring agent in food, solvent in pharmaceuticals .
  • Hazards : Flammable (autoignition at 851°F), moderate toxicity (LD₅₀: 4.29 g/kg in rats) .

Comparison :

  • Functional Groups: Ethyl formate lacks chlorine and phosphorus, making it unsuitable for phosphorylation but effective as a non-residual fumigant.

Comparative Data Table

Compound Molecular Formula CAS Number Key Functional Groups Primary Reactivity Applications
This compound* C₃H₅Cl₂O₃P Not listed Cl₂P(O)–O–COO–C₂H₅ Phosphorylation, acylation Synthetic intermediates, agrochemicals (inferred)
Ethyl phosphonyl dichloride C₂H₅Cl₂O₂P 1066-50-8 Cl₂P(O)–O–C₂H₅ Phosphorylation Flame retardants, pharmaceuticals
Ethyl chloroformate C₃H₅ClO₂ 109-61-5 Cl–CO–O–C₂H₅ Acylation Peptide synthesis, polymers
Ethyl formate C₃H₆O₂ 109-94-4 HCO–O–C₂H₅ Ester hydrolysis Fumigation, food flavoring

Research Findings and Limitations

  • Ethyl Formate as a Fumigant : Ethyl formate achieves 99% pest mortality (LCt₉₉) at 68.1 g·h/m³, outperforming methyl bromide in some applications but causing phytotoxicity in sensitive plants like orchids .
  • Phosphoryl Chlorides : Ethyl phosphonyl dichloride’s high electrophilicity makes it reactive toward nucleophiles like alcohols, but its moisture sensitivity limits industrial use without anhydrous conditions .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs. Further experimental work is required to confirm its synthesis, stability, and applications.

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